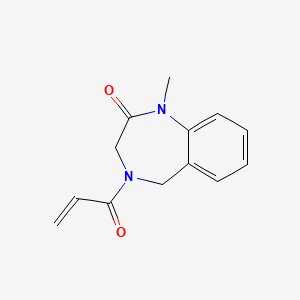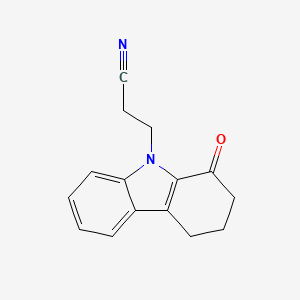
3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile” is a chemical compound with the CAS Number: 56903-43-6 . It has a molecular weight of 238.29 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O/c16-9-4-10-17-13-7-2-1-5-11(13)12-6-3-8-14(18)15(12)17/h1-2,5,7H,3-4,6,8,10H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound and its derivatives have been used in medicinal chemistry. For instance, they have shown potential in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase . This inhibition is significant as it plays a crucial role in the development and progression of various types of cancers .
GABA A Modulating Activity
Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This is important because GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Use in Solar Cells
These compounds have been incorporated into polymers for use in solar cells . They can contribute to the efficiency and durability of these cells, making them more viable for widespread use .
BACE-1 Inhibition
The compound has demonstrated BACE-1 (β-secretase 1) inhibition . BACE-1 is an enzyme that plays a key role in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease .
Antibacterial and Antifungal Agents
Carbazomycin skeletons, which are related to the structure of this compound, have been investigated for their antibacterial, antibiotic, and antifungal properties . This suggests potential applications in the development of new drugs to combat microbial infections .
OLEDs
The compound has been used in the development of organic light-emitting diodes (OLEDs) . Specifically, it has been used as a hole-transporting material, contributing to the overall efficiency and durability of the OLEDs .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
3-(1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-9-4-10-17-13-7-2-1-5-11(13)12-6-3-8-14(18)15(12)17/h1-2,5,7H,3-4,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUAANUEOCKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N(C3=CC=CC=C23)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

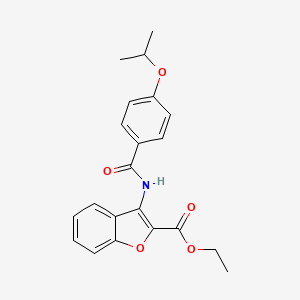

![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)


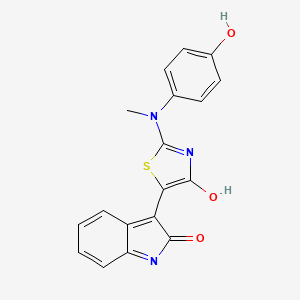
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)
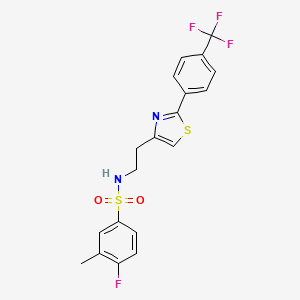
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)
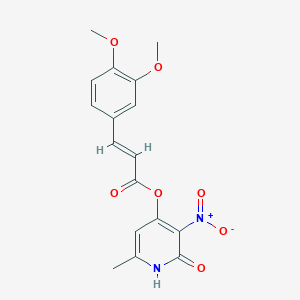
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)
